5-(10-Phenyldecyl)benzene-1,3-diol
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Overview
Description
5-(10-Phenyldecyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and a long phenyldecyl chain. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Preparation Methods
The synthesis of 5-(10-Phenyldecyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the phenyldecyl chain and hydroxyl groups. Common reagents used in these reactions include bromine cations and various bases . Industrial production methods may involve the reduction of diketones or the dihydroxylation of alkenes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Chemical Reactions Analysis
5-(10-Phenyldecyl)benzene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced using agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Scientific Research Applications
5-(10-Phenyldecyl)benzene-1,3-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 5-(10-Phenyldecyl)benzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s long phenyldecyl chain also contributes to its hydrophobic interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
5-(10-Phenyldecyl)benzene-1,3-diol can be compared with other dihydroxybenzenes such as catechol (benzene-1,2-diol), resorcinol (benzene-1,3-diol), and hydroquinone (benzene-1,4-diol).
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Properties
CAS No. |
76261-20-6 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5-(10-phenyldecyl)benzene-1,3-diol |
InChI |
InChI=1S/C22H30O2/c23-21-16-20(17-22(24)18-21)15-9-6-4-2-1-3-5-8-12-19-13-10-7-11-14-19/h7,10-11,13-14,16-18,23-24H,1-6,8-9,12,15H2 |
InChI Key |
DOAKROJPUDWPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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